2-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide
Description
2-[(5Z)-5-(3-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide is a rhodanine-based heterocyclic compound featuring a 3-chlorobenzylidene substituent at the C5 position and a quinoxalin-6-yl acetamide moiety at the N3 position. Rhodanine derivatives are well-documented for their biological activities, particularly as antitumor, antimicrobial, and enzyme-inhibitory agents . The structural uniqueness of this compound lies in its dual heteroaromatic systems: the thiazolidinone core and the quinoxaline group.
Properties
Molecular Formula |
C20H13ClN4O2S2 |
|---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
2-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-quinoxalin-6-ylacetamide |
InChI |
InChI=1S/C20H13ClN4O2S2/c21-13-3-1-2-12(8-13)9-17-19(27)25(20(28)29-17)11-18(26)24-14-4-5-15-16(10-14)23-7-6-22-15/h1-10H,11H2,(H,24,26)/b17-9- |
InChI Key |
AEZKQMGOCHMWCI-MFOYZWKCSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC4=NC=CN=C4C=C3 |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC4=NC=CN=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide typically involves the condensation of 3-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to form the thiazolidinone ring. The final step involves the coupling of the thiazolidinone derivative with quinoxaline-6-amine under appropriate conditions to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide involves its interaction with various molecular targets. The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism. By binding to these enzymes, the compound can disrupt their normal function, leading to the inhibition of cell growth and proliferation. Additionally, the compound may interact with DNA, causing damage and triggering cell death pathways.
Comparison with Similar Compounds
Substituent Variations in the Benzylidene Ring
A key study by Rana et al. synthesized 15 analogues of 2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide, varying substituents on the benzylidene ring (e.g., -NO₂, -OCH₃, -Cl) and the acetamide’s aryl group . Compared to these analogues:
- 3-Chlorobenzylidene vs. 4-Chlorophenyl-Furyl: The target compound’s 3-chloro group introduces steric and electronic effects distinct from the 4-chlorophenyl-furyl substituent in compounds studied by Chandrappa et al. .
- Quinoxaline vs. Phenyl/Methylphenyl: The quinoxaline group in the target compound replaces simpler aryl groups (e.g., 2-methylphenyl in Rana’s work), offering enhanced planar geometry for DNA intercalation or kinase inhibition .
Data Table: Key Comparative Features
Biological Activity
The compound 2-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article delves into the biological activity of this compound, presenting findings from various studies, including in vitro and in vivo experiments.
- Molecular Formula : C18H14ClN3O2S2
- Molecular Weight : 449.89 g/mol
- CAS Number : [insert CAS number if available]
The biological activity of this compound is primarily attributed to its structural components, which facilitate interactions with various biological targets. The thiazolidinone ring is known for its ability to modulate several signaling pathways, particularly those involved in inflammation and cell proliferation.
Anti-inflammatory Activity
Research indicates that thiazolidinone derivatives exhibit significant anti-inflammatory effects. In a study evaluating the inhibition of cyclooxygenase (COX) enzymes, compounds similar to the one in focus demonstrated selective inhibition of COX-II with IC50 values ranging from 0.52 to 22.25 µM, showcasing their potential as anti-inflammatory agents .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Studies have shown that thiazolidinones can induce apoptosis in cancer cells. Specifically, derivatives have been reported to activate both extrinsic and intrinsic apoptotic pathways in HeLa cells . The anticancer efficacy is often linked to the compound's ability to disrupt cellular signaling involved in tumor growth.
Study 1: COX-II Inhibition
In a comparative study, a series of thiazolidinone derivatives were synthesized and evaluated for their COX-II inhibitory potential. The most potent compound exhibited an IC50 value significantly lower than that of standard drugs like Celecoxib, indicating a promising lead for further development .
Study 2: Anticancer Activity
A recent investigation into the anticancer effects of thiazolidinone derivatives revealed that treatment with these compounds led to a marked reduction in cell viability across various cancer cell lines. The mechanisms involved included the activation of apoptotic markers and inhibition of cell migration .
Data Tables
| Study | Activity | IC50 Value (µM) | Cell Line/Target |
|---|---|---|---|
| Study 1 | COX-II Inhibition | 0.52 | COX-II enzyme |
| Study 2 | Anticancer Activity | Varies | HeLa cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
